3-(4-Chlorophenyl)-6-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids. One common method includes the reaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid and phosphorous oxychloride under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(4-Chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent.
Biology: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
3-(4-Chlorophenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the combination of triazole and thiadiazole rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazole rings, resulting in distinct properties.
By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new bioactive molecules.
Properties
Molecular Formula |
C12H11ClN4S |
---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11ClN4S/c1-7(2)11-16-17-10(14-15-12(17)18-11)8-3-5-9(13)6-4-8/h3-7H,1-2H3 |
InChI Key |
ABPAOEJGKASXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.